molecular formula C7H12O2 B3048126 2-Ethylpent-4-enoic acid CAS No. 1575-73-1

2-Ethylpent-4-enoic acid

Cat. No. B3048126
CAS RN: 1575-73-1
M. Wt: 128.17 g/mol
InChI Key: MCEBMFWJKMJTPD-UHFFFAOYSA-N
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Description

2-Ethylpent-4-enoic acid is an organic compound with the molecular formula C7H12O2 . It is used in medical research and in chemical synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C7H12O2/c1-3-5-6(4-2)7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 128.17 . Other physical and chemical properties are not explicitly mentioned in the available resources.

Scientific Research Applications

Stereoselective Synthesis

A key application of 2-Ethylpent-4-enoic acid derivatives is in stereoselective synthesis. Zhai et al. (2013) demonstrated a method to synthesize ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate. This approach is notable for its stereocontrolled cis-configuration formation and its utility in blocking potential E/Z isomerization, with practical applications including the synthesis of side-chain materials for certain pharmaceuticals (Zhai et al., 2013).

Phytochemical Investigation

Research by Guo et al. (2012) on the phytochemical properties of Dictamnus dasycarpus roots led to the isolation of new compounds structurally similar to this compound. These compounds, such as dasycarpusacid, show potential for further exploration in phytochemistry and may have applications in natural product synthesis (Guo et al., 2012).

Solid-Supported Zinc Reagents

Jackson et al. (2000) explored the use of Wang-supported pent-4-enoic acid for creating solid-supported zinc reagents. These reagents underwent palladium-catalyzed coupling with aryl iodides to produce 5-arylpentanoic acids. This method has implications for the development of new synthetic pathways in organic chemistry (Jackson et al., 2000).

Monofunctional 2-Hydroxypentadienoic Acid Hydratase

Pollard and Bugg (1998) studied the monofunctional 2-hydroxypentadienoic acid hydratase from Escherichia coli, which plays a role in bacterial degradation of aromatic compounds. Understanding the mechanism and character of this enzyme could contribute to bioremediation and environmental science (Pollard & Bugg, 1998).

Enantioselective Synthesis

Macritchie et al. (1997) achieved the enantioselective synthesis of (S)-2-hydroxypent-4-enoic acid. This process involved the use of allyl bromide and indium metal with 8-phenylmenthyl glyoxalate, showcasing an innovative approach in the field of asymmetric synthesis (Macritchie et al., 1997).

properties

IUPAC Name

2-ethylpent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-5-6(4-2)7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEBMFWJKMJTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304913
Record name 2-ethylpent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1575-73-1
Record name 2-Ethyl-4-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1575-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 168189
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pentenoic acid, 2-ethyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-ethylpent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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